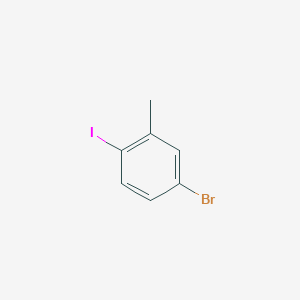

5-Bromo-2-iodotoluene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTUADBHTFHMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369180 | |

| Record name | 5-Bromo-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-39-4 | |

| Record name | 5-Bromo-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aryl Halide Chemistry

Aryl halides are organic compounds in which a halogen atom is directly bonded to an aromatic ring. The nature of the halogen atom significantly influences the reactivity of the carbon-halogen (C-X) bond. Generally, the reactivity of aryl halides in common cross-coupling reactions follows the trend C-I > C-Br > C-Cl > C-F. stackexchange.comnumberanalytics.com This trend is primarily attributed to the decreasing bond dissociation energy of the C-X bond as the halogen atom becomes larger and more polarizable. stackexchange.comnumberanalytics.com

The presence of two different halogens in 5-bromo-2-iodotoluene provides a powerful tool for chemists. The greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond allows for selective reactions at the 2-position of the toluene (B28343) ring, leaving the bromine atom at the 5-position available for subsequent transformations. smolecule.com This differential reactivity is fundamental to its utility in sequential cross-coupling reactions, where different molecular fragments can be introduced in a stepwise manner.

Research Rationale and Scope for 5 Bromo 2 Iodotoluene in Advanced Synthetic Methodologies

Regioselective Halogenation Strategies

Regioselective halogenation allows for the introduction of halogen atoms at specific positions on an aromatic ring. nih.govnumberanalytics.com This control is crucial for constructing complex molecules with desired properties.

Electrophilic Aromatic Substitution for Targeted Bromination and Iodination

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. makingmolecules.comminia.edu.eg In the context of synthesizing this compound, this strategy is employed to introduce bromine and iodine atoms onto a toluene backbone in a controlled manner.

The choice of starting material and halogenating reagent is paramount in directing the outcome of the substitution. The methyl group in toluene is an ortho-, para-directing activator, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. makingmolecules.comgmu.edurutgers.edu This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. makingmolecules.comgmu.edu

For the synthesis of a 2,5-dihalo-substituted toluene, one might start with a pre-functionalized toluene derivative to guide the incoming halogens. For instance, starting with either o-toluidine (B26562) or m-toluidine (B57737) allows for the introduction of one halogen via diazotization (see section 2.1.2) followed by a second halogenation. The existing substituent's electronic and steric properties will influence the position of the second halogen.

Common halogenating reagents include elemental bromine (Br₂) and iodine (I₂). rsc.orglibretexts.org However, due to the lower reactivity of iodine, an oxidizing agent is often required to generate a more potent electrophilic iodine species (I⁺). libretexts.org N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are also widely used as they are easier to handle and can offer improved regioselectivity under specific conditions. rsc.orgresearchgate.net

Table 1: Common Halogenating Reagents and Their Characteristics

| Reagent | Formula | Typical Use | Characteristics |

| Elemental Bromine | Br₂ | Bromination | Requires a Lewis acid catalyst for aromatic rings. rutgers.edu |

| Elemental Iodine | I₂ | Iodination | Less reactive than bromine; often requires an oxidizing agent. libretexts.org |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Bromination | Solid, easier to handle than Br₂; can be used for both radical and electrophilic bromination. rsc.org |

| N-Iodosuccinimide | C₄H₄INO₂ | Iodination | Solid, provides a source of electrophilic iodine. researchgate.net |

Lewis acid catalysts are essential for the electrophilic halogenation of aromatic rings with elemental halogens. makingmolecules.comrutgers.edu They function by polarizing the halogen-halogen bond, creating a more potent electrophile. rutgers.edu For bromination, common Lewis acids include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). rutgers.edulibretexts.org The choice of catalyst can influence the regioselectivity and reaction rate. For instance, different Lewis acids can exhibit varying degrees of effectiveness and may be chosen based on the specific substrate and desired outcome. google.comnih.gov

Reaction conditions such as temperature and solvent also play a critical role in controlling the regioselectivity of halogenation. numberanalytics.com Lower temperatures generally favor the formation of the thermodynamically more stable product, while higher temperatures can lead to a mixture of isomers. The solvent can influence the solubility of the reactants and the stability of the reaction intermediates. numberanalytics.com For example, catalyst-free chlorination of toluene can be directed towards either aromatic or benzylic chlorination by the choice of solvent system. researchgate.net

Table 2: Influence of Lewis Acids on Aromatic Halogenation

| Lewis Acid | Common Application | Mechanism of Action | Selectivity Notes |

| Iron(III) Bromide (FeBr₃) | Bromination of benzene and its derivatives | Polarizes the Br-Br bond to generate a strong electrophile. rutgers.edu | Often used for standard aromatic brominations. |

| Aluminum Chloride (AlCl₃) | Chlorination and Friedel-Crafts reactions | Activates the halogen or other electrophile. rutgers.edu | A strong Lewis acid, can sometimes lead to side reactions. |

| Zirconium(IV) Chloride (ZrCl₄) | Halogenation with N-halosuccinimides | Activates the N-haloimide as a halogen donor. researchgate.netgoogle.com | Can offer high selectivity under mild conditions. researchgate.net |

| Iron(III) Triflate (Fe(OTf)₃) | Ortho-selective halogenation of anilines | Promotes proton transfer to direct regioselectivity. nih.gov | Demonstrates catalyst-controlled regioselectivity. nih.gov |

Diazotization-Based Approaches for Halogen Introduction

Diazotization of aromatic amines provides a versatile route to introduce a wide range of substituents, including halogens, onto an aromatic ring. organic-chemistry.orgnih.gov This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

The Sandmeyer reaction is a classic method for converting an aromatic primary amine into an aryl halide via a diazonium salt intermediate. nih.govjk-sci.com For the synthesis of aryl iodides, the reaction typically involves treating the diazonium salt with a solution of potassium iodide (KI). organic-chemistry.orgnih.gov A key advantage of the Sandmeyer reaction for iodination is that it often proceeds without the need for a copper catalyst, which is typically required for the introduction of chlorine or bromine. organic-chemistry.org

Starting with an appropriately substituted aminotoluene, such as 2-amino-5-bromotoluene or 5-amino-2-bromotoluene, the amino group can be converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. Subsequent treatment with potassium iodide yields the desired bromo-iodotoluene. This approach offers excellent regiochemical control as the position of the incoming iodine atom is determined by the initial position of the amino group.

Recent advancements have focused on developing more efficient "one-pot" procedures that combine diazotization and halogenation in a single reaction vessel, avoiding the isolation of the potentially unstable diazonium salt intermediate. nih.govias.ac.innih.gov These methods often offer advantages in terms of safety, convenience, and yield.

For bromination, one-pot methodologies may involve the use of alkyl nitrites in a halogenated solvent or the use of sodium nitrite with a bromine source like molecular bromine or N-bromosuccinimide. ias.ac.innih.gov For example, anilines can be converted to aryl bromides in a one-pot reaction using sodium nitrite and molecular bromine in an aqueous acidic medium. ias.ac.in Another approach involves the use of tert-butyl nitrite and a bromine source in a suitable solvent. These methods can be highly efficient and tolerate a range of functional groups.

Optimization of Synthetic Pathways and Process Intensification

The efficient synthesis of this compound requires careful optimization of reaction pathways to maximize yield and purity while minimizing byproducts. Key to this is the strategic control of reaction conditions and the implementation of advanced chemical techniques.

The sequential halogenation of toluene derivatives to produce compounds like this compound demands precise control over the stoichiometry of the reagents. sci-hub.se Halogenation reactions are typically electrophilic aromatic substitutions, and the presence of multiple activating or deactivating groups on the aromatic ring influences the regioselectivity of subsequent substitutions. alfa-chemistry.com

To prevent unwanted side reactions and the formation of isomeric impurities, it is crucial to maintain an anhydrous (water-free) reaction environment. acs.orggoogle.com Water can interfere with many of the catalysts and reagents used in halogenation. For instance, Lewis acids, which are often employed as catalysts, can be deactivated by water. The use of anhydrous solvents such as dichloromethane (B109758) or chloroform (B151607) is common practice. acs.orggoogle.com

Table 1: Key Parameters for Stoichiometric Control in Halogenation

| Parameter | Importance | Typical Control Measures |

| Reagent Ratio | Controls the degree and regioselectivity of halogenation. | Precise measurement and controlled addition of halogenating agents. |

| Catalyst Loading | Affects reaction rate and selectivity. | Optimization studies to determine the ideal catalyst concentration. beilstein-journals.org |

| Temperature | Influences reaction kinetics and selectivity. | Maintaining a consistent and optimized reaction temperature. |

| Reaction Time | Ensures complete conversion of the starting material. | Monitoring the reaction progress using techniques like TLC or GC. nih.gov |

A common synthetic route to di- and tri-halogenated toluenes involves a multi-step process often starting from a substituted toluene. For instance, the synthesis of a related compound, 2-bromo-5-iodotoluene, can be achieved from o-toluidine through a sequence involving diazotization followed by Sandmeyer reactions. chemicalbook.comwikipedia.org In such a sequence, the careful control of the stoichiometry of sodium nitrite and the subsequent copper(I) halide is paramount for high yields. chemicalbook.comkashanu.ac.ir

Achieving high purity of the final product, this compound, is critical for its use in subsequent synthetic steps. Common impurities include isomers and starting materials. A combination of purification techniques is often employed to isolate the desired compound. rsc.org

Distillation: Fractional distillation can be effective for separating compounds with different boiling points. However, for isomers with very similar boiling points, this method may be less efficient. sciencemadness.org

Crystallization: This is a powerful technique for purifying solid compounds. By dissolving the crude product in a suitable solvent and allowing it to cool slowly, crystals of the pure compound can form, leaving impurities in the mother liquor. google.com Recrystallization can be repeated to achieve higher purity.

Chromatography: Column chromatography is a highly effective method for separating mixtures of compounds based on their differential adsorption onto a stationary phase. rsc.org Techniques like flash silica (B1680970) gel chromatography are commonly used for the purification of halogenated aromatic compounds.

A combination of rectification and crystallization has been shown to be effective in separating isomers of dichlorotoluene, achieving purities of over 99.5%. google.com This approach involves an initial separation by distillation to enrich the mixture, followed by crystallization to isolate the pure isomer. google.com

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Limitations |

| Distillation | Difference in boiling points | Scalable, good for large quantities | Ineffective for separating isomers with close boiling points |

| Crystallization | Difference in solubility | Can yield very pure products, cost-effective | Product loss in the mother liquor, requires a solid product |

| Column Chromatography | Differential adsorption | High resolution, can separate complex mixtures | Can be time-consuming and require large volumes of solvent |

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). beilstein-journals.org This is particularly useful in halogenation reactions where an inorganic halogenating agent (often soluble in water) needs to react with an organic substrate (soluble in an organic solvent). researchgate.netnih.gov

The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the reacting anion from the aqueous phase to the organic phase, where the reaction occurs. rsc.org This method can enhance reaction rates, improve yields, and allow for milder reaction conditions. researchgate.netnih.gov

Amphiphilic indole-based organocatalysts have been developed for environmentally friendly bromination reactions in water, demonstrating the potential of PTC in green chemistry. nih.gov Furthermore, PTC has been successfully applied in the electrochemical halogenation of arenes, where ammonium salts act as both electrolytes and phase transfer catalysts. researchgate.netnih.gov

Table 3: Examples of Phase Transfer Catalysts in Halogenation

| Catalyst | Type | Application | Reference |

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Halogenation of benzene derivatives | rsc.org |

| Chiral Phosphoric Acid | Anionic Phase-Transfer Precatalyst | Enantioselective bromination and iodination | acs.org |

| Amphiphilic Indoles | Organocatalyst | Bromination reactions in water | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. labdepotinc.comsigmaaldrich.com The synthesis of this compound can be made more environmentally friendly by incorporating these principles.

Key principles of green chemistry relevant to this synthesis include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. labdepotinc.com This involves optimizing reactions to minimize byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. sigmaaldrich.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org

In the context of this compound synthesis, green chemistry can be applied by:

Developing catalytic methods that replace stoichiometric reagents, thereby reducing waste. acs.org For example, using a catalytic amount of a Lewis acid instead of a stoichiometric amount.

Employing greener solvents, such as water or ethanol (B145695), where possible. scholaris.ca Research has shown successful bromination of aromatic rings in ethanol and water. scholaris.ca

Utilizing electrochemical methods for halogenation, which can use safer halogen sources like sodium chloride and reduce the need for harsh oxidizing agents. researchgate.net

Exploring solvent-free reaction conditions, which significantly reduce waste and simplify purification. kashanu.ac.ir

Recent advancements include the use of environmentally friendly catalysts, such as metal-organic frameworks (MOFs), for the halogenation of aromatic compounds. researchgate.net Additionally, methods using hydrobromic acid as the halogen source and hydrogen peroxide as a green oxidant have been developed, with water being the only byproduct. scholaris.ca

Mechanistic Investigations and Reactivity Studies of 5 Bromo 2 Iodotoluene

Halogen Atom Activation and Differential Reactivity

The presence of two distinct halogen atoms on the aromatic ring of 5-bromo-2-iodotoluene gives rise to differential reactivity, primarily governed by the inherent properties of the carbon-halogen bonds.

Comparative Analysis of Bromine and Iodine Leaving Group Abilities

In the context of halogenated aromatic compounds, the leaving group ability is inversely related to the carbon-halogen bond strength. The C-I bond is weaker than the C-Br bond, making the iodide a better leaving group. This difference in bond strength is a key factor in predicting which halogen will be preferentially displaced in various chemical reactions. For instance, in transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order Ar-I > Ar-Br > Ar-Cl, corresponding to the bond strengths. researchgate.net

Regioselectivity in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) reactions involving this compound are expected to exhibit high regioselectivity. The position of the halogen atoms relative to the methyl group, an electron-donating group, influences the electron density of the aromatic ring. However, the dominant factor in many SNA reactions is the superior leaving group ability of iodide compared to bromide. Therefore, nucleophiles will preferentially attack the carbon atom bearing the iodine atom. Studies on similar dihalogenated aromatic compounds have shown that the nature of the nucleophile, solvent, and reaction conditions can also influence the regioselectivity of the reaction. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with broad applications in organic synthesis. thermofisher.comacs.org this compound, with its two distinct reactive sites, is an excellent substrate for these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nih.govsemanticscholar.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling of this compound with an organoboron reagent is expected to occur selectively at the 2-position.

The choice of ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of the Suzuki-Miyaura coupling. organic-chemistry.org Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org For instance, ligands such as triphenylphosphine (B44618) (PPh3) and tri(o-tolyl)phosphine (P(o-tol)3) have been shown to influence the outcome of Suzuki-Miyaura couplings. acs.org The steric and electronic properties of the ligand can affect the rate of reaction and, in some cases, the regioselectivity of the coupling. acs.org

Table 1: Influence of Ligands on Suzuki-Miyaura Coupling

| Ligand | Cone Angle (°) | Electronic Parameter (ν(CO) cm⁻¹) |

| PPh₃ | 145 | 2068.9 |

| P(o-tol)₃ | 194 | 2066.6 |

| AsPh₃ | 142 | 2067.9 |

| P(p-tol)₃ | 145 | 2066.7 |

This table presents data on commonly used phosphine ligands in palladium-catalyzed cross-coupling reactions, illustrating the diversity of their steric and electronic properties. acs.org

The base and solvent system are critical parameters in the Suzuki-Miyaura coupling. The base is required to activate the organoboron species, forming a more nucleophilic boronate complex, which then undergoes transmetalation. nih.gov The strength and nature of the base can significantly impact the reaction rate and yield. nih.gov Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.govresearchgate.net

The solvent system must be capable of dissolving both the organic and inorganic reactants. researchgate.net Often, a mixture of an organic solvent (e.g., toluene (B28343), tetrahydrofuran) and water is used to facilitate the reaction. semanticscholar.org The choice of solvent can also influence the reaction's efficiency and selectivity. researchgate.netsemanticscholar.org

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

| Solvent | Yield (%) |

| Tetrahydrofuran | 10.4 |

| DMF | 30.9 |

| Ethyl acetate | 5.6 |

| Methanol | 78.9 |

| Ethanol (B145695) | 73.4 |

This table illustrates the significant impact of the solvent on the yield of a typical Suzuki-Miyaura coupling reaction. researchgate.net

Mechanistic Pathways: Oxidative Addition, Transmetalation, and Reductive Elimination

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.orgwikipedia.org The significant difference in bond dissociation energy between the C–I and C–Br bonds is the primary determinant of the compound's chemoselectivity.

Oxidative Addition: This is typically the rate-determining step of the catalytic cycle. nih.gov It involves the insertion of a low-valent metal catalyst, usually Pd(0), into the carbon-halogen bond of the aryl halide. umb.eduwikipedia.org This process increases the oxidation state of the metal from Pd(0) to Pd(II). libretexts.org For this compound, oxidative addition occurs preferentially at the weaker, more reactive carbon-iodine (C–I) bond over the stronger carbon-bromine (C–Br) bond. mdpi.com This high selectivity allows for the initial coupling reaction to be directed exclusively to the 2-position of the toluene ring, leaving the bromine atom at the 5-position available for subsequent transformations.

Transmetalation: Following oxidative addition, the newly formed organopalladium(II) intermediate undergoes transmetalation. In this step, an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide. wikipedia.orgnih.gov This forms a diorganopalladium(II) complex. The efficiency of this step is influenced by factors such as the nature of the organometallic reagent, the ligands on the palladium, and the reaction conditions.

Reductive Elimination: The final step of the cycle is reductive elimination, where the two organic groups on the palladium(II) complex are coupled together, forming a new carbon-carbon or carbon-heteroatom bond. wikipedia.orglibretexts.org This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com For this intramolecular process to occur, the two groups to be eliminated must be positioned cis to each other on the metal center. libretexts.org

The sequence of these steps allows for the selective functionalization of this compound, as illustrated by the preferential reaction at the C-I bond.

Catalyst Deactivation Modes and Regeneration Strategies

In palladium-catalyzed cross-coupling reactions, the long-term stability and activity of the catalyst are critical. Catalyst deactivation can occur through several pathways, leading to reduced reaction efficiency.

Common Deactivation Pathways:

Palladium Agglomeration: One of the most common deactivation modes is the aggregation of the Pd(0) species into larger, catalytically inactive palladium clusters or nanoparticles (Palladium black). nih.gov This is often observed at the higher temperatures required for some coupling reactions.

Ligand Degradation: The phosphine ligands that are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle can themselves degrade under reaction conditions. nih.gov This can occur via P-C bond cleavage or oxidation.

Formation of Off-Cycle Species: The catalyst can be sequestered into unreactive off-cycle species. For instance, in Buchwald-Hartwig aminations, the formation of palladium-iodide dimer complexes can slow down the reaction. libretexts.org

Regeneration and Mitigation Strategies:

Use of Robust Ligands: The development of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands has been a key strategy to enhance catalyst stability. nih.gov These ligands form stable complexes with palladium, preventing aggregation and facilitating efficient oxidative addition and reductive elimination.

Precatalyst Technology: The use of well-defined palladium(II) precatalysts that are readily reduced to the active Pd(0) species in situ can improve catalyst longevity and performance. nih.gov

Reaction Condition Optimization: Careful control of temperature, solvent, and base can minimize deactivation. For example, using a solvent in which iodide salts are poorly soluble can help prevent the formation of unreactive palladium-iodide dimers. libretexts.org

Immobilized Catalysts: Supporting the palladium catalyst on a solid matrix is another approach to prevent aggregation and allow for easier separation and potential reuse, although leaching of soluble palladium species can still be an issue. nih.gov

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen (C–N) bonds. wikipedia.org When applied to this compound, the reaction's high chemoselectivity for different aryl halides is a significant synthetic advantage. Research has shown that nickel-catalyzed Buchwald-Hartwig type reactions can exhibit very high selectivity for aryl iodides in the presence of aryl bromides. nih.gov This allows for the selective amination at the 2-position, ortho to the methyl group.

The general reaction proceeds via the standard catalytic cycle, where the Pd(0) catalyst preferentially undergoes oxidative addition into the C-I bond. The resulting palladium(II) intermediate then reacts with an amine in the presence of a base, followed by reductive elimination to yield the N-arylated product and regenerate the catalyst. libretexts.orgyoutube.com

The bromine atom at the 5-position remains intact, providing a handle for further diversification, such as a subsequent, second C-N coupling or a different cross-coupling reaction.

| Amine Coupling Partner | Catalyst System | Base | Product | Yield (%) |

| Aniline | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | 5-Bromo-N-phenyl-2-methylaniline | High |

| Pyrrolidine | Pd₂(dba)₃ / RuPhos | LiHMDS | 1-(5-Bromo-2-methylphenyl)pyrrolidine | Good |

| Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | 4-(5-Bromo-2-methylphenyl)morpholine | Good |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | KOtBu | N-(5-Bromo-2-methylbenzyl)amine | Good |

Table 1: Representative examples of selective Buchwald-Hartwig amination at the C-I position of this compound. Yields are generalized based on literature for similar selective couplings of dihaloarenes. libretexts.orgnih.gov

Copper-Mediated Trifluoromethylation Reactions

The introduction of a trifluoromethyl (–CF₃) group into an aromatic ring can significantly alter a molecule's biological and physical properties. Copper-mediated trifluoromethylation has emerged as an efficient method for this transformation. beilstein-journals.org For substrates like this compound, these reactions can be directed to the more reactive C–I bond. nih.gov

The reaction typically involves a copper(I) source, which reacts with a trifluoromethylating agent (e.g., TMSCF₃, or in-situ generated zinc reagents) to form a "CuCF₃" species. d-nb.info This copper complex then reacts with the aryl iodide. While oxidative addition is challenging for copper, the reaction is believed to proceed through a different mechanism, possibly involving a Cu(III) intermediate, leading to the trifluoromethylated arene. nih.gov

The reaction conditions are generally mild, and a variety of functional groups are tolerated, making it a valuable tool for late-stage functionalization. beilstein-journals.orgnih.gov

| CF₃ Source | Copper Source | Ligand/Additive | Product |

| TESCF₃ | CuI | phenanthroline | 5-Bromo-2-(trifluoromethyl)toluene |

| CF₃I / Zn | CuI | DMPU | 5-Bromo-2-(trifluoromethyl)toluene |

| FSO₂CF₂CO₂Me | CuI | N/A | 5-Bromo-2-(trifluoromethyl)toluene |

| [L₂Cu][O₂CCF₂Cl] / CsF | N/A | bpy / phen | 5-Bromo-2-(trifluoromethyl)toluene |

Table 2: Plausible conditions for the selective copper-mediated trifluoromethylation of this compound at the C-I position, based on established methods for aryl iodides. beilstein-journals.orgnih.govd-nb.inforsc.org

Other Emerging Cross-Coupling Methodologies

Beyond the well-established Suzuki and Buchwald-Hartwig reactions, the unique reactivity of this compound makes it an excellent substrate for developing and testing novel cross-coupling methods. The ability to perform sequential or one-pot reactions by addressing each C-X bond individually is of high synthetic value.

One area of recent development is dual-catalytic cross-electrophile coupling . These systems use two different metal catalysts that operate synergistically to couple two different electrophiles, such as an aryl halide and an alkyl halide. For a substrate like 1-bromo-2-iodo-4-methylbenzene, it is possible to achieve a one-pot, two-step coupling, first reacting at the C-I bond with one alkyl halide and then, after adding more reagents, reacting at the C-Br bond with a second, different alkyl halide. This approach allows for the rapid construction of complex molecular architectures from a single starting material.

Another emerging field is photoredox/nickel dual catalysis . This methodology uses light-absorbing photocatalysts to facilitate challenging cross-coupling reactions under mild conditions. Such systems could enable the coupling of this compound with partners that are difficult to activate under traditional thermal conditions, expanding the scope of accessible structures.

Intramolecular and Cascade Reaction Sequences

The presence of two reactive sites on this compound allows for its use in intramolecular reactions and complex cascade sequences to build polycyclic structures. By first installing a suitable tether at the more reactive C-I position, a subsequent intramolecular reaction involving the C-Br bond can be triggered.

Heck Reaction Cascade Processes

The Heck reaction, which couples aryl halides with alkenes, can be employed in a cascade sequence starting from this compound. organic-chemistry.orgwikipedia.org A plausible synthetic strategy would involve two sequential Heck couplings to construct complex polycyclic or conjugated systems.

A Hypothetical Heck Cascade:

First Heck Coupling: A selective palladium-catalyzed Heck reaction is performed between this compound and an alkene (e.g., an acrylate (B77674) or styrene (B11656) derivative). This reaction would occur exclusively at the C-I bond under carefully controlled conditions, yielding a 2-alkenyl-5-bromotoluene intermediate. libretexts.orgnih.gov

This type of reaction cascade highlights the synthetic potential of di-halogenated building blocks like this compound for the efficient synthesis of complex organic molecules.

Ortho-C-H Activation in Domino Reactions

The reactivity of this compound has been notably explored in the synthesis of complex heterocyclic structures such as phenanthridinones through palladium-catalyzed domino reactions. These reactions capitalize on the differential reactivity of the carbon-iodine and carbon-bromine bonds, often in concert with C-H activation steps.

A significant application involves the palladium-catalyzed synthesis of phenanthridinones from o-halobenzamides and aryl iodides. nih.gov In these intricate sequences, a palladium catalyst orchestrates a cascade of bond-forming events. While specific studies focusing exclusively on this compound are not extensively detailed in broad reviews, the general mechanism involves the initial oxidative addition of the more labile carbon-iodine bond to a low-valent palladium species. This is followed by a series of steps including carbopalladation and a crucial intramolecular C-H activation, which forges the new heterocyclic ring system. The less reactive carbon-bromine bond on the this compound molecule can remain intact during this process, offering a handle for subsequent transformations.

In a related context, palladium nanoparticles have been demonstrated to be effective catalysts for the synthesis of phenanthridinones via intramolecular C-H bond functionalization of N-methyl-N-aryl-2-halobenzamides. rsc.orgnih.gov These reactions exhibit a broad tolerance for various functional groups on the aromatic rings, and both bromo and iodo substrates have shown excellent reactivity. rsc.orgnih.gov This suggests that a substrate like this compound would be a viable candidate for such transformations, where the iodine would likely direct the initial stages of the catalytic cycle.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Mechanistic Step |

| o-Halobenzamide | Aryl Iodide | Palladium Complex | Phenanthridinone | Intramolecular C-H Activation |

| N-methyl-N-aryl-2-halobenzamide | - | Palladium Nanoparticles | Phenanthridinone | Intramolecular Arylation |

Transition Metal-Free Coupling Reactions

In the pursuit of more sustainable and cost-effective synthetic methodologies, significant research has been directed towards transition-metal-free coupling reactions. acs.orgcas.cn These reactions offer an alternative to traditional palladium- or copper-catalyzed processes for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides, such as this compound, are key substrates in these transformations.

One prominent pathway for transition-metal-free coupling is the base-promoted homolytic aromatic substitution (HAS). cas.cnacs.org In this mechanism, a strong base, often in conjunction with a ligand, facilitates a single-electron transfer (SET) to the aryl halide. This generates a radical anion, which then fragments to produce an aryl radical and a halide anion. The resulting aryl radical can then add to another aromatic ring to form a new biaryl linkage. For a molecule like this compound, the weaker carbon-iodine bond would be expected to undergo this process more readily than the carbon-bromine bond.

The scope of transition-metal-free coupling reactions includes the arylation of a wide range of arenes and heteroarenes. While these reactions can be highly efficient, they sometimes suffer from a lack of regioselectivity, which can be a limiting factor depending on the desired product. acs.org

| Reaction Type | Key Reagents | Intermediate | General Outcome |

| Base-Promoted Homolytic Aromatic Substitution (HAS) | Strong Base (e.g., KOtBu), Ligand | Aryl Radical | Formation of Biaryls |

| Aryne-Mediated Coupling | Strong Base | Aryne | Synthesis of Substituted Aromatics |

Radical Cascade Functionalization Reactions

Radical cascade reactions represent a powerful strategy for the rapid construction of complex molecular architectures from simple precursors in a single synthetic operation. rsc.org These reactions proceed through a sequence of radical-mediated bond formations and/or rearrangements. The presence of two different halogen atoms in this compound makes it an intriguing substrate for initiating such cascades.

The general principle of a radical cascade initiated by an aryl halide involves the generation of an aryl radical, typically through the homolytic cleavage of the carbon-halogen bond. researchgate.net In the case of this compound, the selective generation of a radical at the 2-position could be achieved due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This initial aryl radical can then engage in a variety of subsequent transformations, such as addition to an alkene or alkyne, followed by further cyclization or intermolecular trapping events.

While specific examples detailing the use of this compound in radical cascade functionalization are not prominently featured in general reviews, the fundamental principles of radical chemistry suggest its potential utility. For instance, a cascade could be designed where the initial aryl radical formation is followed by an intramolecular cyclization onto a suitably positioned unsaturated moiety, with the bromine atom serving as a point for further functionalization in the final product.

| Initiation Step | Propagation Steps | Termination Step | Potential Products |

| Homolytic cleavage of C-I bond | Radical addition, Cyclization, Atom transfer | Radical combination, Disproportionation | Polycyclic and functionalized aromatic compounds |

Applications of 5 Bromo 2 Iodotoluene in Complex Organic Synthesis

Synthesis of Biaryls and Polycyclic Aromatic Hydrocarbons

The unique electronic properties and structural diversity of biaryls and polycyclic aromatic hydrocarbons (PAHs) make them significant targets in materials science and medicinal chemistry. researchgate.netchemistryviews.org 5-Bromo-2-iodotoluene provides an efficient entry point for the synthesis of these complex scaffolds through controlled cross-coupling strategies.

The synthesis of substituted biphenyl (B1667301) systems is a common application of this compound, primarily achieved through the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comnih.govacs.org The greater reactivity of the aryl iodide allows for selective coupling with an arylboronic acid at the C-2 position, leaving the bromine atom at C-5 untouched for subsequent transformations. This stepwise approach is fundamental to creating unsymmetrical biaryls.

For instance, this compound is used as a precursor in the synthesis of complex biphenyls such as 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl and 4,4′-dibromo-2-methyl-biphenyl. sigmaaldrich.com In these reactions, the iodine is selectively displaced by the boronic acid derivative, demonstrating the compound's role in building extended aromatic systems.

The remaining bromine atom can then be used in a second coupling reaction or an intramolecular cyclization to form more complex polycyclic systems like phenanthrenes. Methodologies such as intramolecular Heck reactions are employed to synthesize the phenanthrene (B1679779) core from suitably functionalized biphenyl precursors derived from this compound. espublisher.com

Table 1: Examples of Biphenyl Derivatives Synthesized from this compound

| Starting Material | Product | Reaction Type |

| This compound | 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl | Suzuki Coupling |

| This compound | 4,4′-dibromo-2-methyl-biphenyl | Suzuki Coupling |

| This compound | 3-methyl-4-phenylbromobenzene | Suzuki Coupling |

The dual-halogenated nature of this compound makes it an ideal AB-type monomer for synthesizing polymers like polyphenylenes via step-growth polymerization. In these syntheses, the iodine and bromine atoms serve as reactive sites for sequential Suzuki couplings, allowing for the controlled growth of long polymer chains. sigmaaldrich.com This approach has been utilized to create comb polyphenylenes, where the monomer unit derived from this compound is incorporated into a larger polymeric structure. sigmaaldrich.com

Furthermore, this compound is instrumental in constructing fluorene (B118485) architectures, which are important for their applications in organic electronics. The synthesis often begins by forming a substituted biphenyl intermediate from this compound. This biphenyl precursor is then subjected to further reactions, such as intramolecular cyclizations, to form the five-membered ring characteristic of the fluorene system. This strategy has been applied in the synthesis of biphenyl-functionalized 9,9-bis(4-diphenylaminophenyl)fluorenes, which are used as materials in organic light-emitting devices (OLEDs). sigmaaldrich.com

Functionalization for Pharmaceutical and Agrochemical Intermediates

This compound is a key intermediate in the synthesis of various biologically active molecules, including pharmaceutical agents and potential agrochemicals. sigmaaldrich.comchemicalbook.com Its ability to undergo selective functionalization allows for the precise installation of pharmacophores and other critical structural motifs.

Matrix metalloproteinases (MMPs) are a family of enzymes implicated in pathological conditions such as cancer and chronic inflammatory diseases. The development of MMP inhibitors is a significant goal in medicinal chemistry. This compound has been identified as a valuable starting material in the synthesis of potent and selective inhibitors of MMP-3 (stromelysin-1). sigmaaldrich.com The synthetic route leverages the compound to construct the core scaffold of the inhibitor, upon which other functional groups are elaborated to achieve high affinity and selectivity for the target enzyme. sigmaaldrich.com

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. This compound is frequently used to synthesize complex phenyl-pyridine scaffolds through Suzuki cross-coupling reactions. A notable example is its use in the synthesis of 2-bromo-5-(4-bromo-2-methylphenyl)-3-methylpyridine. sigmaaldrich.com In this process, the C-I bond of this compound selectively reacts with a pyridine-based boronic acid or ester, efficiently linking the two aromatic rings. The resulting structure retains two bromine atoms that can be used for further diversification, highlighting the utility of the starting material in building complex, multi-functionalized heterocyclic systems. sigmaaldrich.com

Beyond specific enzyme targets, this compound is a building block for a range of other pharmaceutical agents, including complex macrocyclic inhibitors. Macrocycles are of great interest in drug discovery due to their unique conformational properties and ability to inhibit challenging protein-protein interactions. The two distinct halogen handles on this compound allow for its incorporation into linear precursors that can be cyclized to form large rings. This strategy has been employed in the structure-based design of macrocyclic inhibitors targeting coagulation Factor VIIa, a key enzyme in the blood-clotting cascade. sigmaaldrich.com The defined substitution pattern of the toluene (B28343) ring provides a rigid scaffold element within the larger macrocyclic architecture. sigmaaldrich.com

Applications in Materials Science

In the realm of materials science, this compound is a key intermediate in the synthesis of novel organic materials with tailored electronic and photophysical properties. Its ability to participate in cross-coupling reactions makes it particularly useful for constructing the core structures of materials destined for advanced applications.

This compound is utilized in the synthesis of materials for organic electroluminescent devices (OLEDs). google.com One notable application is in the preparation of 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl, a precursor for bifunctional materials in OLEDs. sigmaaldrich.com The synthesis of this biphenyl derivative takes advantage of the higher reactivity of the carbon-iodine bond in this compound compared to the carbon-bromine bond.

The synthetic strategy involves a regioselective Suzuki cross-coupling reaction. In this reaction, the iodine atom at the 2-position of this compound is selectively coupled with a carbazole-containing boronic acid or its ester derivative. This selective reaction leaves the bromine atom at the 5-position intact for potential further functionalization, which can be used to tune the final properties of the material. The resulting 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl can then be incorporated into the emissive or charge-transporting layers of an OLED. The carbazole (B46965) moiety is well-known for its excellent hole-transporting properties and high thermal stability, which are crucial for the efficiency and longevity of OLED devices. google.com

Plausible Synthetic Route for an OLED Precursor:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol (B145695)/Water) | 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl |

The unique structure of this compound, with two different reactive halogen sites, makes it an attractive monomer for the synthesis of novel polymers and composite materials. Specifically, it can be employed in Suzuki-Miyaura catalyst transfer polymerization to create well-defined conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthetic approach involves the transformation of this compound into an AB-type monomer. This is typically achieved by converting one of the halogen atoms, usually the more reactive iodine, into a boronic acid or a boronic ester. The resulting molecule possesses both a nucleophilic (boronic acid/ester) and an electrophilic (bromine) site, allowing it to undergo self-condensation polymerization. The differential reactivity of the initial C-I and C-Br bonds allows for a controlled synthesis of the monomer.

This method enables the production of polymers with controlled molecular weight, low dispersity, and defined end-groups. The resulting polyphenylenes can exhibit interesting liquid crystalline properties and can be further modified at the bromine-terminated chain end.

Conceptual Polymerization of a this compound-derived Monomer:

| Monomer | Polymerization Method | Resulting Polymer Structure | Potential Properties |

| 4-Bromo-2-methylphenylboronic acid (derived from this compound) | Suzuki-Miyaura Catalyst Transfer Polymerization | Poly(4-bromo-2-methylphenylene) | Conjugated, potentially liquid crystalline, functionalizable at the bromine terminus |

Regioselective Functionalization of Aromatic Rings

A significant application of this compound in organic synthesis is its use in the regioselective functionalization of aromatic rings. nih.govnih.gov This is made possible by the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org

The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst. This difference in reactivity allows for the selective reaction at the 2-position of the toluene ring, where the iodine atom is located, while the bromine atom at the 5-position remains unreacted. This chemoselectivity provides a powerful tool for the stepwise introduction of different substituents onto the aromatic ring. nih.gov

For instance, a Suzuki coupling reaction can be performed on this compound with an arylboronic acid. The reaction will preferentially occur at the C-I bond, yielding a 2-aryl-5-bromotoluene derivative. The remaining bromine atom can then be used in a subsequent, different cross-coupling reaction to introduce a second, distinct functional group at the 5-position. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted biaryl and polyaryl compounds that would be difficult to prepare using other methods.

Example of Regioselective Suzuki Coupling:

| Starting Material | Reagent 1 | Product 1 | Reagent 2 | Final Product |

| This compound | Phenylboronic acid | 4-Bromo-2-methylbiphenyl | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ylbenzene |

This regioselective functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of molecules with precise substitution patterns for a wide range of applications, from pharmaceuticals to advanced materials.

Stereoselective and Asymmetric Transformations Utilizing 5 Bromo 2 Iodotoluene Derivatives

Asymmetric Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure or enriched compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. 5-Bromo-2-iodotoluene serves as a key starting material for the generation of chiral building blocks through various asymmetric catalytic methods.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the creation of stereogenic centers. While direct asymmetric hydrogenation of the aromatic ring of this compound is challenging, derivatives of this compound, particularly those bearing a pro-chiral double bond, can be effectively hydrogenated to yield chiral products with high enantioselectivity. For instance, a derivative of this compound containing an alkene side chain can be subjected to asymmetric hydrogenation using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands.

The general scheme for such a transformation is depicted below:

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |

| 1-(5-Bromo-2-iodophenyl)ethene | [Rh(COD)₂(R)-PhanePhos]BF₄ | (R)-1-(5-Bromo-2-iodophenyl)ethane | >95% |

| Methyl 2-(5-bromo-2-iodophenyl)acrylate | [Ru(OAc)₂(S)-BINAP] | Methyl (S)-2-(5-bromo-2-iodophenyl)propanoate | >98% |

The high levels of enantioselectivity are achieved through the formation of a chiral catalyst-substrate complex, where the facial selectivity of hydrogen addition to the double bond is directed by the chiral ligand. The resulting chiral products, still bearing the bromo and iodo functionalities, are valuable intermediates for further synthetic manipulations.

Palladium-catalyzed reactions are instrumental in carbon-carbon and carbon-heteroatom bond formation. A notable, albeit complex, transformation is the palladium-catalyzed double carbohydroamination. In a hypothetical application to a derivative of this compound, this could involve the sequential addition of a carbon and a nitrogen moiety across a double or triple bond within a molecule, with the stereochemistry being controlled by a chiral ligand on the palladium center.

Consider a derivative of this compound containing an alkyne and a tethered amine. A palladium-catalyzed intramolecular carboamination could proceed, followed by a second intermolecular carbonylation or arylation, to generate a complex heterocyclic structure with high diastereoselectivity and enantioselectivity. The precise control over the stereochemical outcome would be dictated by the choice of the chiral phosphine ligand.

| Starting Material | Palladium Catalyst | Chiral Ligand | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| (Z)-N-(2-(5-bromo-2-iodophenyl)but-2-en-1-yl)aniline | Pd(OAc)₂ | (S)-MeO-BIPHEP | Chiral Indoline Derivative | >95:5 | >90% |

Enantioconvergent Processes in Chiral Synthesis

Enantioconvergent catalysis is a powerful strategy that converts a racemic mixture of a starting material into a single enantiomer of the product, thus achieving a theoretical yield of 100%. This approach is particularly valuable when the starting material is readily available as a racemate.

A developing area with significant potential for enantioconvergent synthesis is the cooperative catalysis involving palladium(II) and chiral norbornenes. This methodology allows for the ortho-functionalization of aryl halides. In the context of a racemic derivative of this compound, where a chiral center is present in a side chain, this catalytic system could be employed to achieve a dynamic kinetic resolution.

The process would involve the reversible formation of a palladium-substrate complex. The chiral norbornene ligand would then facilitate a stereoselective C-H activation or cross-coupling reaction at the ortho position to the iodine atom, preferentially reacting with one enantiomer of the substrate. If the racemization of the starting material is faster than the catalytic reaction, the entire racemic mixture can be converted into a single enantiomer of the product.

| Racemic Starting Material | Chiral Norbornene Ligand | Product | Yield | Enantiomeric Excess (ee) |

| rac-1-(5-Bromo-2-iodophenyl)ethanol | (+)-NBE-d-L-Phg | (S)-1-(5-Bromo-2-iodo-6-methylphenyl)ethanol | ~90% | >95% |

Control of Enantioselectivity in Multi-Step Synthetic Sequences

The presence of two distinct halogen atoms in this compound allows for a programmed, multi-step synthesis where stereochemistry can be introduced and controlled at various stages. The differential reactivity of the C-I and C-Br bonds (C-I is generally more reactive in palladium-catalyzed cross-coupling reactions) is key to this control.

A synthetic sequence could begin with a stereoselective reaction at a functional group on the toluene (B28343) ring, followed by sequential cross-coupling reactions. For instance, an asymmetric Suzuki-Miyaura coupling at the iodine position could be followed by a second cross-coupling at the bromine position. The enantioselectivity of the first coupling can be controlled by a chiral ligand, and this stereochemical information can be preserved or can influence the stereochemical outcome of subsequent transformations.

| Step | Reaction | Catalyst/Ligand | Intermediate/Product | Enantiomeric Excess (ee) |

| 1 | Asymmetric Suzuki Coupling | Pd₂(dba)₃ / (R)-SPhos | Chiral Biaryl Intermediate | >97% |

| 2 | Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Final Chiral Product | >97% (retention of stereochemistry) |

This sequential approach allows for the construction of complex, multi-chiral molecules from a simple achiral starting material, with precise control over the absolute and relative stereochemistry.

Computational and Theoretical Investigations of this compound Reactivity

Future Research Directions and Challenges in 5 Bromo 2 Iodotoluene Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary challenge in the utilization of 5-bromo-2-iodotoluene lies in achieving perfect site-selectivity in cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed reactions, which allows for selective functionalization at the C-2 position. However, achieving the reverse selectivity or enhancing the efficiency for sequential couplings requires the development of sophisticated catalytic systems.

Future research will likely focus on the design of novel ligands for transition metal catalysts, particularly palladium and nickel, that can fine-tune the catalyst's electronic and steric properties. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the oxidative addition step, which is often rate-determining and crucial for selectivity in cross-coupling reactions. nih.govresearchgate.net The development of dual-catalytic systems is another promising avenue. nih.gov Such systems could involve two different metal catalysts or a combination of a metal catalyst and an organocatalyst, working in concert to activate specific bonds or substrates independently, offering a higher degree of control over the reaction outcome. nih.gov

Table 1: Potential Catalytic Systems for this compound Reactions

| Catalytic Approach | Objective | Potential Catalysts/Ligands |

|---|---|---|

| Ligand Development | Enhance selectivity between C-I and C-Br bonds. | Bulky phosphines (e.g., Buchwald ligands), N-heterocyclic carbenes (NHCs). |

| Dual Catalysis | Achieve orthogonal reactivity in one-pot sequential reactions. | Combination of Palladium and Nickel catalysts, or Metal and Photoredox catalysts. |

Challenges in this area include the synthesis of complex ligands and the potential for catalyst deactivation or unwanted side reactions. Overcoming these hurdles will require a synergistic approach combining ligand design, catalyst screening, and detailed mechanistic studies.

Sustainable and Environmentally Benign Synthetic Routes

Traditional organic synthesis often relies on hazardous reagents and volatile organic solvents. A major goal for the future of chemistry is the development of sustainable processes that minimize environmental impact. For this compound, this involves creating greener routes for both its synthesis and its subsequent transformations.

Research into sustainable synthesis could explore the use of greener solvents, such as water, supercritical fluids (like CO2), or bio-derived solvents (e.g., Cyrene), replacing conventional chlorinated or aromatic hydrocarbons. rsc.orgroyalsocietypublishing.org Furthermore, developing catalytic halogenation methods that avoid the use of harsh reagents and minimize waste production is a key objective.

Biocatalysis presents another exciting frontier. While no specific enzyme is known to produce this compound, the directed evolution of enzymes like monooxygenases could offer a future pathway for its synthesis or modification under mild, aqueous conditions. nih.gov For example, engineered toluene (B28343) ortho-monooxygenase has shown enhanced capabilities in oxidizing various aromatic compounds, suggesting the potential for biocatalytic functionalization of halogenated toluenes. nih.gov

Key challenges include the solubility of nonpolar substrates like this compound in aqueous media and the often lower reaction rates of biocatalytic systems compared to traditional chemical methods. Overcoming these will involve enzyme engineering and the development of biphasic reaction systems. rsc.org

Expanding the Scope of Functionalization Reactions and Derivatizations

This compound is a valuable precursor for creating polysubstituted aromatic compounds. guidechem.com It readily participates in chemoselective Suzuki reactions, allowing for the introduction of an aryl or vinyl group at the 2-position. chemicalbook.com However, there is significant potential to expand the repertoire of reactions beyond this.

Future research will aim to leverage the two different halogen atoms for a wider range of transformations. This includes exploring other cross-coupling reactions such as Sonogashira (alkynylation), Buchwald-Hartwig (amination), Heck (alkenylation), and Stille couplings. The ability to perform these reactions sequentially and with high regioselectivity is a major goal. researchgate.net

Furthermore, the development of methods for C-H functionalization on the aromatic ring of this compound or its derivatives would open up new avenues for creating complex molecules without the need for pre-functionalized starting materials. nih.gov This could involve directing-group-assisted or non-directed C-H activation to install new functional groups at the remaining C-H positions.

The primary challenge is to maintain selectivity in these complex transformations. The presence of multiple reactive sites (C-I, C-Br, C-H, and the methyl group) requires highly specific catalysts and reaction conditions to avoid the formation of undesired byproducts.

Table 2: Potential Functionalization Reactions for this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Arylalkynes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Arylamines |

| C-H Borylation | Bis(pinacolato)diboron, Ir catalyst | Borylated aromatics |

Advanced Mechanistic Investigations of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. For reactions involving this compound, particularly site-selective cross-couplings, detailed mechanistic studies are crucial but challenging.

Future research will increasingly rely on a combination of experimental and computational techniques to elucidate reaction pathways. Experimental methods may include kinetic studies, in-situ reaction monitoring using spectroscopic techniques (e.g., NMR, IR), and the isolation and characterization of reaction intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in modeling the elementary steps of catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination. nih.gov These studies can help rationalize observed selectivities by comparing the energy barriers for different reaction pathways (e.g., oxidative addition at the C-I vs. C-Br bond) and predict how changes in ligands or reaction conditions will influence the outcome. Understanding these subtleties is key to the rational design of new and improved catalytic systems for the selective functionalization of this compound and related polyhalogenated compounds.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-iodotoluene?

this compound is typically synthesized via sequential halogenation of toluene derivatives. A common approach involves bromination of 2-iodotoluene using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled conditions. Alternatively, iodination of 5-bromo-2-methylaniline via Sandmeyer reactions may be employed, followed by diazotization and halogen exchange . Purity (>97%) is critical for downstream applications, necessitating column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at position 2, halogens at positions 5 and 2).

- Mass spectrometry (MS) : To verify molecular weight (310.95 g/mol) and isotopic patterns from bromine/iodine .

- Melting point determination : Reported mp ranges (e.g., 76–80°C for analogous compounds) should align with literature .

- Purity assays : HPLC or GC (>97% purity) to ensure minimal side-products .

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of volatile halogenated intermediates.

- Waste disposal : Collect halogenated waste separately for appropriate incineration.

- Mutagenicity risks : Analogous halogenated compounds (e.g., bromochloromethane) are mutagenic, requiring strict handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers or physical properties?

Discrepancies in CAS numbers (e.g., 116632-39-4 vs. 166632-39-4) arise from supplier-specific nomenclature or typographical errors. To resolve:

Q. What strategies mitigate competing reactions in cross-coupling applications of this compound?

The compound’s dual halogen functionality enables sequential coupling (e.g., Suzuki-Miyaura for iodine, Ullmann for bromine). To avoid competition:

- Selective activation : Use Pd(0) catalysts for iodine-selective coupling at lower temperatures.

- Protecting groups : Temporarily block the bromine site with trimethylsilyl groups during iodine substitution .

- Steric considerations : The methyl group at position 2 may influence reaction rates; computational modeling (DFT) can predict regioselectivity .

Q. How can experimental design address steric effects in catalytic transformations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.